![molecular formula C22H24N2O2 B5822993 (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine](/img/structure/B5822993.png)
(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as EPCA or AG-490 and is a tyrosine kinase inhibitor. It has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine involves the inhibition of tyrosine kinase activity. Specifically, it has been shown to inhibit the activity of JAK and STAT proteins, which are involved in immune system function and inflammation. By inhibiting these proteins, EPCA may have potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine are primarily related to its inhibition of tyrosine kinase activity. By inhibiting the activity of JAK and STAT proteins, EPCA may have potential anti-inflammatory and immunomodulatory effects. Additionally, it may have potential anti-tumor effects by inhibiting the activity of tyrosine kinases involved in cancer cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine for lab experiments is its potential as a tyrosine kinase inhibitor. This makes it a valuable tool for studying the role of tyrosine kinases in various diseases, including cancer, inflammation, and autoimmune disorders. However, one limitation of EPCA is its potential toxicity and off-target effects, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine. One potential area of focus is the development of more selective tyrosine kinase inhibitors that have fewer off-target effects and toxicity. Additionally, further research is needed to better understand the mechanisms of action of EPCA and its potential therapeutic effects in various diseases. Finally, the development of new methods for synthesizing EPCA and related compounds may also be an area of future research.
Méthodes De Synthèse
The synthesis of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine involves several steps. One of the most common methods involves the reaction of 4-ethoxyphenylacetic acid with 1,2,3,4-tetrahydrocarbazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-2-(2-oxo-1-imidazolidinyl) acetamide to yield the final product.
Applications De Recherche Scientifique
The scientific research application of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine is primarily focused on its potential as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a critical role in cell signaling, and their dysregulation has been implicated in the development and progression of various diseases, including cancer. EPCA has been shown to inhibit the activity of several tyrosine kinases, including the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins, which are involved in immune system function and inflammation.
Propriétés
IUPAC Name |
2-(4-ethoxyanilino)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-2-26-17-13-11-16(12-14-17)23-15-22(25)24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3,5,7,9,11-14,23H,2,4,6,8,10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNCYPYGNFFIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.